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Introduction to Robinin: Structural and Chemical
Properties

Robinin is a naturally occurring flavonoid glycoside with the chemical name kaempferol-3-O-robinoside-

7-O-rhamnoside and molecular formula C33H40O19 (molecular weight: 740.66 g/mol). This complex

glycosidic structure features a kaempferol aglycone core with multiple sugar moieties attached at specific

positions, classifying it as an O-glycoside through ether linkages between the sugar molecules and the

aglycone [1] [2]. The compound typically presents as light yellow needles with a melting point range of

195-200°C and demonstrates good solubility in polar solvents including DMSO and water [2].

The structural complexity of Robinin contributes to its diverse biological activities and physicochemical

properties. The boiling point of Robinin is approximately 1064.4±65.0°C at 760 mmHg, with a calculated

density of 1.74±0.1 g/cm³ [2]. The presence of multiple hydroxyl groups in its structure enables Robinin to

participate in hydrogen bonding and contributes to its antioxidant capacity through free radical scavenging

mechanisms. The glycosidic linkages in Robinin follow the typical configuration of plant flavonoid

glycosides, with the robinoside moiety at the 3-position and rhamnose at the 7-position of the kaempferol

backbone [2] [3].
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Biological Activities and Mechanism of Action

Anti-inflammatory and Immunomodulatory Effects

Robinin demonstrates significant anti-inflammatory properties primarily through modulation of the

TLR4-NF-κB signaling pathway. Experimental studies using human peripheral blood mononuclear cells

(hPBMCs) have shown that Robinin inhibits ox-LDL induced expression of both TLR2 and TLR4 at the

mRNA level and prevents the translocation of the NF-κB p65 subunit to the nucleus [2] [3]. This

mechanism effectively reduces the production of pro-inflammatory cytokines including IL-17A, which plays

a critical role in inflammatory arthritis pathologies [3]. In adjuvant-induced arthritis (AA) rat models,

Robinin monotherapy showed limited efficacy, but when combined with methotrexate (MTX), it

demonstrated synergistic effects by significantly reducing plasma levels of IL-17A and decreasing gamma-

glutamyl transferase (GGT) activity in joints compared to MTX alone [3] [4].

Table 1: Anti-inflammatory Effects of Robinin in Experimental Models

Experimental Model
Treatment
Conditions

Key Findings Mechanistic Insights

hPBMCs with ox-LDL

stress

10-100 μM Robinin Inhibition of TLR2/TLR4

expression; Reduced NF-κB
p65 translocation

Modulation of TLR-NF-

κB signaling pathway

Adjuvant-induced
arthritis rats

Robinin (20 mg/kg)
+ MTX (0.3 mg/kg)

Reduced plasma IL-17A;
Decreased joint GGT activity

Enhanced anti-
inflammatory effect over

monotherapy

Sprague Dawley rats

with cardiotoxicity

Robinin (15 mg/kg) Improved lipid peroxidation;

Reduced COX-2 and LOX-15

Modulation of TGF-β1

signaling pathway

The antioxidant capacity of Robinin further contributes to its anti-inflammatory effects. Research indicates

that Robinin can mitigate oxidative stress by reducing reactive oxygen species (ROS) generation and

modulating the activity of antioxidant enzymes [5]. In cardiac tissue models, Robinin therapeutically

improved lipid peroxidation levels and reduced inflammatory markers including cyclooxygenase-2 (COX-
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2) and lipoxygenase-15 through modulation of the transforming growth factor beta 1 (TGF-β1) signaling

pathway [3]. Additional studies on Kudzu leaf extract, with Robinin as a major constituent, demonstrated

reduced expression of inducible nitric oxide synthase (iNOS), COX-2, interleukin-6 (IL-6), and tumor

necrosis factor-α (TNF-α) in inflammatory models [3] [4].

Bone Protective and Anti-Osteoporotic Effects

Robinin exhibits promising osteoprotective properties by targeting the RANKL signaling pathway, which

plays a pivotal role in osteoclast differentiation and bone resorption. Protein-ligand molecular docking

studies have confirmed that Robinin binds specifically to predicted binding sites on RANKL, disrupting its

interaction with RANK and subsequent downstream signaling [5]. In vitro studies using bone marrow

macrophages (BMMs) demonstrated that Robinin dose-dependently inhibits RANKL-mediated

osteoclastogenesis without significant cytotoxicity at lower concentrations (0.25-1 μM) [5].

The molecular mechanisms underlying Robinin's effects on osteoclast differentiation involve multiple

signaling pathways. Robinin effectively abrogates RANKL-induced MAPK and NF-κB signaling

pathways, subsequently blocking NFATc1 activation and TRAcP expression [5]. Additionally, Robinin

attenuates RANKL-induced mitochondrial ROS production and enhances activities of ROS-scavenging

enzymes, ultimately reducing intracellular ROS levels that are crucial for osteoclast differentiation. Robinin

also inhibits osteoclast proliferation by downregulating the expression of key osteoclast genes including

Acp5, Cathepsin K, Atp6v0d2, Nfact1, c-Fos, and Mmp9, and reducing Ca2+ oscillations [5].

Table 2: Effects of Robinin on Osteoclastogenesis and Bone Homeostasis

Experimental
System

Robinin
Concentration

Biological Effects Molecular Targets

BMMs + RANKL

(50 ng/mL)

0.25-2 μM Dose-dependent

inhibition of osteoclast
formation

Reduced NFATc1 activation;

Downregulated TRAcP

BMMs + RANKL 1 μM Attenuated mitochondrial
ROS

Enhanced ROS-scavenging
enzymes; Reduced intracellular

ROS
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Experimental
System

Robinin
Concentration

Biological Effects Molecular Targets

OVX mouse

model

5 mg/kg for 8

weeks

Reduced bone

resorption; Improved
bone density

Suppressed osteoclast activity

and function

Molecular docking In silico analysis Specific binding to
RANKL

Interaction with predicted
binding sites

In vivo studies using ovariectomized (OVX) mouse models of postmenopausal osteoporosis have validated

Robinin's therapeutic potential. Administration of Robinin (5 mg/kg) for 8 weeks significantly reduced bone

resorption and improved bone density parameters by repressing osteoclast activity and function [5]. These

findings position Robinin as a promising natural compound for development as a potential osteoporosis

therapeutic, particularly for conditions characterized by excessive bone resorption such as postmenopausal

osteoporosis and inflammatory bone diseases.

Experimental Protocols and Methodologies

Extraction and Isolation from Natural Sources

Robinin can be efficiently isolated from the aerial parts of Astragalus falcatus Lam. using a standardized

extraction protocol. The step-by-step methodology is as follows: begin with 10 kg of air-dried, crushed

plant material (leaves and flowers) and perform triple extraction with 70% ethanol (1:10 plant material to

solvent ratio, w/v) using maceration at room temperature for 3 days per extraction [3] [4]. Combine the

extracts and concentrate under reduced pressure (100-140 mm Hg) at 70-80°C to obtain approximately 15L

of aqueous residue. Filter the remaining aqueous phase and treat with chloroform (1L, 3 times) to remove

lipophilic compounds. Add a small volume of chloroform and allow the solution to stand for 24 hours,

during which Robinin crystals form. Collect the crystals by filtration, wash with 45% ethanol, and air-dry.

The technical product is then recrystallized from diluted ethanol (45%) and dried under vacuum at 70-

80°C, yielding approximately 1.72% Robinin [3] [4].

The following diagram illustrates the complete extraction and isolation workflow:
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10 kg dried plant material
(Astragalus falcatus Lam.)

Triple extraction with 70% ethanol
(1:10 ratio, maceration, 3 days each)

Combine extracts and concentrate
under reduced pressure (100-140 mmHg)

at 70-80°C to 15L aqueous residue

Filter and partition with chloroform
(1L, 3 times) to remove lipophilics

Add small volume chloroform
and stand for 24 hours for crystallization

Collect crystals by filtration
wash with 45% ethanol and air-dry

Recrystallize from diluted ethanol (45%)
and dry under vacuum at 70-80°C

Robinin powder
(1.72% yield)

Click to download full resolution via product page

Figure 1: Workflow for extraction and isolation of Robinin from plant material
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For quality control and quantification, Robinin content can be analyzed using a spectrophotometric

method with aluminum chloride. Prepare a stock solution of Robinin (0.2% in 70% ethanol with gentle

heating) and dilute to a working solution (0.004%). Add 5mL of AlCl₃ solution (0.5%, w/v) to 5mL of the

working solution, mix, and incubate for 10 minutes at room temperature. Measure absorbance at 390nm

against a blank solution containing equal volumes of ethanol (70%) and aluminium chloride (0.5%) [3].

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry

(LC/MS/MS) methods have also been validated for precise quantification of Robinin and its aglycone

kaempferol in biological samples, with calibration curves linear from 1 to 250ng/mL (r>0.999) for both

compounds [2].

In Vitro Assessment of Anti-Osteoclastogenic Activity

The inhibitory effects of Robinin on osteoclast differentiation can be evaluated using bone marrow

macrophages (BMMs) as osteoclast precursors. Isplicate BMMs from mouse bone marrow and seed into

culture plates at 6×10³ cells/well. Culture cells in α-MEM medium supplemented with M-CSF (50 ng/mL)

and RANKL (50 ng/mL) to induce osteoclast differentiation, while treating with increasing concentrations

of Robinin (0, 0.25, 0.5, 1, and 2 μM) [5]. Replace the culture medium every 2 days to support continuous

differentiation until multinuclear cells are observed (typically 5-7 days). Fix cells with 4% paraformaldehyde

(PFA), wash with PBS, and stain for tartrate-resistant acid phosphatase (TRAcP) using a commercial

staining kit. Count TRAcP-positive multinucleated cells (containing more than three nuclei) as mature

osteoclasts [5].

To assess potential cytotoxicity, perform parallel cell viability assays using MTS (3-(4,5-dimethylthiazol-2-

yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Culture BMMs at 6×10³ cells per

well and allow to adhere for 12 hours. Treat with the same concentration range of Robinin (0-2 μM) for 48-

72 hours, then add MTS reagent and measure absorbance at 490nm to determine cell viability relative to

untreated controls [5]. For molecular mechanism studies, evaluate RANKL-induced intracellular signaling

pathways including NF-κB and MAPK activation via western blot analysis, and measure expression of

osteoclast-specific genes (Acp5, Cathepsin K, Nfact1, etc.) using quantitative real-time PCR [5].

In Vivo Evaluation of Anti-Arthritic and Anti-Osteoporotic Effects
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The efficacy of Robinin in inflammatory arthritis can be evaluated using the adjuvant-induced arthritis

(AA) model in Lewis rats. Induce arthritis in 160-180g (6-week-old) rats by intradermal immunization at the

base of the tail with 0.1mL of heat-inactivated Mycobacterium butyricum (12 mg/mL) suspended in

incomplete Freund's adjuvant [3] [4]. Randomly assign animals to experimental groups (typically 8 rats per

group): healthy controls (vehicle only), untreated AA group, AA + methotrexate (MTX; 0.3 mg/kg twice

weekly), AA + Robinin (20 mg/kg daily), and AA + combination therapy (MTX + Robinin). Administer

treatments orally for 3-4 weeks, monitoring hind paw volume using plethysmometry and body weight

changes weekly. Collect plasma for cytokine analysis (e.g., IL-17A by ELISA) and joint homogenates for

measurement of gamma-glutamyl transferase (GGT) activity as a marker of inflammatory joint damage

[3].

For osteoporosis studies, employ the ovariectomized (OVX) mouse model to simulate postmenopausal

bone loss. Perform bilateral ovariectomy or sham surgery on 8-12 week old female mice under anesthesia.

After surgery, randomly divide OVX mice into treatment groups: vehicle control, Robinin (5 mg/kg daily),

and positive control (e.g., alendronate). Administer treatments for 8 weeks via oral gavage or subcutaneous

injection. At endpoint, collect blood samples for serum biochemistry and isolate femurs/tibiae for micro-

computed tomography (μCT) analysis of bone microarchitecture parameters including bone volume/total

volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) [5]. Process bone

specimens for histomorphometric analysis to quantify osteoclast surface and number, and perform

immunohistochemistry or TRAP staining on decalcified bone sections to visualize osteoclast activity [5].

Analytical Methods and Characterization

Structural Elucidation and Quality Control

Comprehensive characterization of Robinin involves multiple analytical techniques to confirm structural

identity and ensure purity. Spectroscopic methods including UV-Vis spectroscopy with shift reagents

(AlCl₃), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide

essential structural information [2] [3]. The IUPAC name for Robinin is 5-hydroxy-2-(4-hydroxyphenyl)-7-

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-

[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, reflecting

its complex stereochemistry [2].
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For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with various

detection methods provides accurate measurement of Robinin content in plant extracts and biological

samples. A validated LC/MS/MS method for simultaneous quantification of Robinin and its aglycone

kaempferol in human breast cancer cells (MCF-7) employs chromatographic separation on a C₁₈ column

using a mobile phase consisting of (A) water with 0.025% formic acid and 1mM ammonium formate and (B)

acetonitrile with 0.025% formic acid [2]. This method demonstrates linear calibration from 1 to 250 ng/mL

(r>0.999) for both compounds, with intra- and inter-day coefficients of variation less than 10% [2].

Molecular Interaction Studies

Understanding Robinin's mechanism of action at the molecular level involves protein-ligand docking

studies to predict binding interactions with target proteins. For example, to study Robinin's interaction with

RANKL, obtain the 3D crystal structure of the RANKL-RANK complex from the Protein Data Bank (ID:

4GIQ) and prepare it using protein preparation tools to optimize hydrogen bonding networks and assign

proper protonation states [5]. Generate 2D structures of Robinin from PubChem and convert to 3D

structures using LigPrep, generating various possible ionization states at pH 7±2.0. Scan the optimized

RANKL structure for potential binding sites and generate receptor grids for docking simulations. Perform

docking using Glide XP mode and compare docking scores to identify the best-binding conformation [5].

Analyze the binding pose to identify specific molecular interactions (hydrogen bonds, hydrophobic

interactions, electrostatic contacts) that contribute to binding affinity and stability. These computational

predictions provide valuable insights for understanding structure-activity relationships and guiding rational

drug design approaches to optimize Robinin's biological activity.

Potential Therapeutic Applications and Research Gaps

Robinin demonstrates promising potential for several therapeutic applications based on its diverse

pharmacological activities. In rheumatology, Robinin's ability to mildly enhance the efficacy of

methotrexate in experimental arthritis models suggests potential as an adjuvant therapy for rheumatoid

arthritis, potentially allowing for dose reduction of conventional DMARDs and minimizing their adverse

effects [3] [4]. In osteology, Robinin's targeted inhibition of RANKL-induced osteoclastogenesis positions it

as a promising candidate for development as a natural anti-osteoporotic agent, particularly for

postmenopausal osteoporosis where excessive osteoclast activity drives bone loss [5]. The compound's
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cardioprotective effects against drug-induced cardiotoxicity through modulation of TGF-β1 signaling

further expands its potential therapeutic applications [3].

Despite these promising findings, significant research gaps remain. The pharmacokinetic profile of

Robinin, including its absorption, distribution, metabolism, and excretion, requires comprehensive

characterization [3]. The compound's low bioavailability noted in some studies represents a major challenge

for clinical translation that needs to be addressed through formulation strategies or structural modification [3]

[4]. Additionally, rigorous toxicological studies are needed to establish safety profiles, and well-designed

clinical trials are necessary to validate efficacy in human subjects. Further mechanistic studies exploring

Robinin's effects on other signaling pathways and molecular targets would provide a more comprehensive

understanding of its polypharmacology and potentially reveal new therapeutic applications.

The following diagram summarizes the major molecular targets and signaling pathways modulated by

Robinin:

Anti-Inflammatory Pathways Osteoclastogenesis Inhibition Antioxidant Effects

Robinin

TLR4 Receptor COX-2 Expression RANKL Binding TGF-β1 Pathway

NF-κB Pathway

Pro-inflammatory Cytokines
(IL-17A, TNF-α, IL-6)

MAPK Pathway

Mitochondrial ROSNFATc1 Activation

Osteoclast-specific Genes
(Cathepsin K, MMP9, TRAcP)

Lipid Peroxidation Antioxidant Enzymes
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Figure 2: Major molecular targets and signaling pathways modulated by Robinin
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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